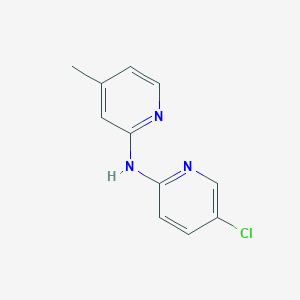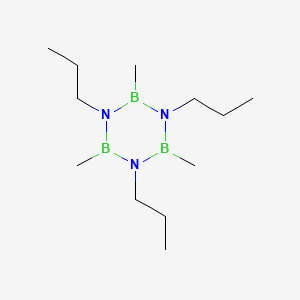![molecular formula C18H24B2Br2K2O11 B1495756 Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate CAS No. 1537876-31-5](/img/structure/B1495756.png)
Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate
Overview
Description
Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate is a chemical compound with the molecular formula C18H14B2Br2K2O6·5H2O. It is known for its unique structure, which includes boronic acid and scyllo-inositol components. This compound is typically found as a white to almost white powder or crystal and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate involves the reaction of 3-bromophenylboronic acid with scyllo-inositol in the presence of dipotassium ions. The reaction is typically carried out in an aqueous medium, and the product is isolated as a pentahydrate form. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The compound is then purified through crystallization and drying processes to obtain the final product in its pentahydrate form .
Chemical Reactions Analysis
Types of Reactions
Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Phenyl derivatives.
Substitution: Substituted phenylboronic acid derivatives.
Scientific Research Applications
Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Studied for its potential role in inhibiting amyloid aggregation, which is relevant in neurodegenerative diseases.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Alzheimer’s disease.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate involves its interaction with specific molecular targets. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The scyllo-inositol component is known to interact with amyloid proteins, potentially inhibiting their aggregation and reducing toxicity .
Comparison with Similar Compounds
Similar Compounds
- Bis(4-bromophenylboronic Acid) scyllo-Inositol Complex Dipotassium Pentahydrate
- Bis(3-chlorophenylboronic Acid) scyllo-Inositol Complex Dipotassium Pentahydrate
- Bis(3-fluorophenylboronic Acid) scyllo-Inositol Complex Dipotassium Pentahydrate
Uniqueness
Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate is unique due to the presence of bromine atoms, which can participate in specific chemical reactions that other halogenated derivatives may not. This uniqueness makes it particularly valuable in certain synthetic and research applications .
Properties
IUPAC Name |
dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14B2Br2O6.2K.5H2O/c21-11-5-1-3-9(7-11)19-23-13-16-14(24-19)18-15(25-19)17(13)27-20(26-16,28-18)10-4-2-6-12(22)8-10;;;;;;;/h1-8,13-18H;;;5*1H2/q-2;2*+1;;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGZRWPVEOHJHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12(OC3C4C(O1)C5C(C3O[B-](O4)(O5)C6=CC(=CC=C6)Br)O2)C7=CC(=CC=C7)Br.O.O.O.O.O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24B2Br2K2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537876-31-5 | |
| Record name | Bis(3-bromophenylboronic Acid) scyllo-Inositol Complex Dipotassium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-ol](/img/structure/B1495685.png)
![1,2-Bis[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B1495694.png)

![4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1495710.png)

![1,4-Dihydro-4-oxo-1H-pyrido[2,3-c]pyrazine-3-carboxylic acid](/img/structure/B1495721.png)


![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)



